REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][Cl:6])=[O:3].[CH2:7]([NH:9][CH2:10][CH3:11])[CH3:8]>CCCCCCC>[CH2:7]([N:9]([CH2:10][CH3:11])[C:2](=[O:3])[O:4][CH2:5][Cl:6])[CH3:8]
|
Name
|
|
Quantity
|
7.09 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCCl
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Maintain the internal temperature between −15° C. to −5° C.
|
Type
|
CUSTOM
|
Details
|
after 1 h quench
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction with water
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
WASH
|
Details
|
wash the organic phase with 10% aqueous HCl, water and NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(OCCl)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 911.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |